molecular formula C25H49NO4 B196140 O-linoleyl-L-carnitine CAS No. 36816-10-1

O-linoleyl-L-carnitine

Cat. No.: B196140
CAS No.: 36816-10-1
M. Wt: 423.6 g/mol
InChI Key: MJLXQSQYKZWZCB-DQFWFXSYSA-N
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Description

O-linoleyl-L-carnitine is a derivative of L-carnitine, where the acyl group is linoleyl. It is classified as an O-octadecadienoyl-L-carnitine, with the acyl group specified as linoleyl. This compound plays a significant role as a human metabolite and is found in human urine samples .

Scientific Research Applications

O-linoleyl-L-carnitine has several scientific research applications across various fields:

Mechanism of Action

Target of Action

O-linoleyl-L-carnitine, also known as Linoleoylcarnitine, is a naturally occurring long-chain acylcarnitine . It is a metabolite produced during metabolic reactions in humans

Mode of Action

It is known that carnitines play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

This compound is involved in the carnitine system, which has several functions, including the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis . It is also involved in the mitochondrial metabolism of fatty acids .

Pharmacokinetics

It is known that the concentrations of l-carnitine and its esters are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

It is known that carnitines play a crucial role in maintaining normal mitochondrial function . They are involved in fatty acid oxidation and maintenance of free CoA availability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study found that exogenous L-carnitine could ameliorate burn-induced cellular and mitochondrial injury of hepatocytes by restoring CPT1 activity . .

Future Directions

L-carnitine supplementation effectively reduces the inflammatory state by increasing the level of TAC and decreasing the levels of CRP, IL-6, TNF-α and MDA in the serum . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

Biochemical Analysis

Biochemical Properties

O-linoleyl-L-carnitine is involved in the process of fatty acid oxidation . It is used to study long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and fatty acid oxidation disorders in fibroblasts . The interaction of this compound with enzymes and proteins in these biochemical reactions is essential for the proper functioning of cellular metabolism.

Cellular Effects

The effects of this compound on cells are primarily related to its role in fatty acid metabolism. By facilitating the transport of long-chain fatty acids into the mitochondria, this compound plays a crucial role in energy production within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules and its role in enzyme activation or inhibition. As an acylcarnitine, this compound is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process that is crucial for beta-oxidation and energy production .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported into the mitochondria, where it plays a role in the oxidation of long-chain fatty acids . The distribution of this compound within cells and tissues is likely influenced by its role in these metabolic processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it is involved in the transport of long-chain fatty acids for beta-oxidation . This localization is crucial for its activity and function in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-linoleyl-L-carnitine typically involves the esterification of L-carnitine with linoleic acid. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired ester bond.

Industrial Production Methods: Industrial production of L-carnitine, and by extension its derivatives like this compound, often involves microbial fermentation. Bacteria such as Escherichia coli and Proteus species are used to produce L-carnitine from substrates like crotonobetaine or D-carnitine. The process involves optimizing various parameters, including pH, temperature, and substrate concentration, to maximize yield .

Chemical Reactions Analysis

Types of Reactions: O-linoleyl-L-carnitine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

  • Linoleyl carnitine
  • Octadecadienyl-L-carnitine
  • Decadienylcarnitine

Comparison: O-linoleyl-L-carnitine is unique due to its specific acyl group, linoleyl, which imparts distinct biochemical properties. Compared to other acylcarnitines, it has a specific role in human metabolism and is found in urine samples. Its unique structure allows it to participate in specific metabolic pathways, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLXQSQYKZWZCB-DQFWFXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315971
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36816-10-1
Record name Linoleoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36816-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Linoleoylcarnitine in Intralipid-mediated cardioprotection?

A: While Linoleoylcarnitine itself doesn't directly contribute to the cardioprotective effects of Intralipid, its presence provides valuable insights. Research suggests that Intralipid's cardioprotective mechanism involves the inhibition of mitochondrial complex IV by Palmitoylcarnitine, another fatty acid metabolite. [] This inhibition leads to the generation of reactive oxygen species (ROS), activating the reperfusion injury salvage kinases (RISK) pathway. [] Although Linoleoylcarnitine can inhibit complex IV, it doesn't reach sufficient tissue concentrations during early reperfusion to exert a significant effect. [] This highlights the importance of considering the kinetics and concentrations of different metabolites when studying their biological effects.

Q2: How does Eimeria acervulina infection affect Linoleoylcarnitine levels in chickens, and what does this reveal about the infection's impact?

A: Infection with Eimeria acervulina, a protozoan parasite, leads to significant alterations in the serum metabolome of chickens, including changes in Linoleoylcarnitine levels. [] This infection disrupts fatty acid metabolism and β-oxidation, as evidenced by changes in Linoleoylcarnitine, Stearoylcarnitine, and Palmitoylcarnitine. [] These metabolic shifts likely reflect the parasite's energy demands and its impact on the host's nutrient absorption and utilization. Further research could explore whether these metabolic changes contribute to disease pathogenesis or if they could be targeted for therapeutic intervention.

Q3: Does the consumption of Broussonetia papyrifera-fermented feed influence Linoleoylcarnitine levels in Taihe Black-bone Silky Fowl?

A: Yes, feeding Taihe Black-bone Silky Fowl with Broussonetia papyrifera-fermented feed significantly impacts their muscle Linoleoylcarnitine levels compared to those fed a normal chicken diet. [] This dietary intervention also alters other metabolites involved in histidine and linoleic acid metabolism. [] These findings suggest that specific dietary components can modulate metabolic pathways and influence the nutritional profile of muscle tissue. Further research is needed to elucidate the mechanisms underlying these changes and their potential implications for human health.

Q4: Are there differences in Linoleoylcarnitine levels in newborns exposed to preeclampsia in utero?

A: Yes, research has shown that infants born to mothers with preeclampsia have elevated levels of several acylcarnitines, including Linoleoylcarnitine, in their newborn screening tests. [] This suggests that maternal preeclampsia can significantly impact fetal metabolism, particularly fatty acid oxidation. This finding highlights the importance of considering maternal health factors when interpreting neonatal metabolic screening results and emphasizes the potential long-term consequences of in utero exposures.

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